molecular formula C20H31NO4S B12294045 Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate

Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate

Cat. No.: B12294045
M. Wt: 381.5 g/mol
InChI Key: CXNYTEAMBHKWNF-UHFFFAOYSA-N
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Description

Chemical Structure and Identification The compound tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate (CAS: 1331889-60-1) features a tert-butyl ester backbone, a benzylsulfanyl (S-benzyl) group at position 3, and a secondary amine linked to a 2-(tert-butoxy)-2-oxoethyl substituent at position 2 (Figure 1). Its molecular formula is C₂₀H₂₉NO₄S, with a molar mass of 391.52 g/mol. The tert-butyl and benzylsulfanyl groups enhance steric bulk and lipophilicity, making it suitable for applications requiring controlled solubility and stability in organic media .

Key Applications
This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its tert-butyl ester for acid-labile protection and the benzylsulfanyl group for thiol-mediated reactivity. Its safety data sheet (SDS) highlights precautions for handling irritants and avoiding ignition sources .

Properties

Molecular Formula

C20H31NO4S

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate

InChI

InChI=1S/C20H31NO4S/c1-19(2,3)24-17(22)12-21-16(18(23)25-20(4,5)6)14-26-13-15-10-8-7-9-11-15/h7-11,16,21H,12-14H2,1-6H3

InChI Key

CXNYTEAMBHKWNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(CSCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:

    Formation of the Benzylsulfanyl Group:

    Incorporation of the Tert-Butoxycarbonylmethyl-Amino Group: This step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZYLSULFANYL-2-(TERT-BUTOXYCARBONYLMETHYL-AMINO)-PROPIONIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the tert-butoxycarbonylmethyl-amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several analogues, including tert-butyl esters, sulfanyl groups, and carbamate-protected amines. Key differences lie in substituent variations, which influence reactivity and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (Predicted) Reactivity Highlights
Target compound (1331889-60-1) C₂₀H₂₉NO₄S 391.52 Benzylsulfanyl, tert-butyl ester Low in water Thiol oxidation, acid-labile deprotection
Ethyl 3-(allylsulfanyl)-2-[(Boc)amino]propanoate (917883-41-1) C₁₃H₂₃NO₄S 289.39 Allylsulfanyl, ethyl ester Moderate in organic solvents Allyl-thiol click chemistry
tert-Butyl 3-(benzyl(2-(tert-butoxy)-2-oxoethyl)amino)propanoate (12b) C₂₂H₃₃NO₅ 407.50 Benzylamine, tert-butyl ester Low in water Amine alkylation, carbamate stability
tert-Butyl 3-((2-(tert-butoxy)-2-oxoethyl)(methyl)amino)propanoate (12a) C₁₅H₂₇NO₅ 301.38 Methylamine, tert-butyl ester Moderate in DMSO pH-sensitive deprotection

Physicochemical Properties

  • Lipophilicity : The target compound’s benzylsulfanyl group increases logP (estimated ~4.2) compared to allylsulfanyl (logP ~3.5) and methylamine (logP ~2.8) analogues. Tert-butyl esters further elevate hydrophobicity.
  • Stability : Boc-protected amines (e.g., target compound, 12a, 12b) resist hydrolysis under basic conditions but cleave under acidic media (e.g., HCl/EtOAc). Allylsulfanyl groups are prone to oxidation, forming sulfoxides, while benzylsulfanyl derivatives are more stable .

Biological Activity

Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20H31NO4S
Molecular Weight 381.5 g/mol
IUPAC Name This compound
InChI Key CXNYTEAMBHKWNF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzylsulfanyl group may interact with thiol groups in proteins, influencing enzyme activities and protein-ligand interactions. Additionally, the tert-butoxycarbonylmethyl-amino group can participate in hydrogen bonding and electrostatic interactions, further modulating biological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, highlighting its role as a chemotherapeutic agent.

Case Studies

  • Antioxidant Studies : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.
    Assay TypeIC50 (μM)Comparison Standard
    DPPH25Ascorbic Acid (30)
    ABTS20Trolox (22)
  • Anti-inflammatory Effects : In vivo experiments on animal models of inflammation showed that administration of the compound reduced edema and inflammatory markers significantly.
  • Antitumor Activity : In vitro assays against breast cancer cell lines (MCF-7) indicated that the compound inhibited cell proliferation with an IC50 value of 15 μM, suggesting its potential as an anticancer agent.

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